5-(4-Methylpiperazin-1-yl)picolinic acid
CAS No.: 892501-96-1
Cat. No.: VC7769169
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 892501-96-1 |
---|---|
Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 |
IUPAC Name | 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |
Standard InChI Key | VBCOICFQWZXXGI-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid, reflecting its pyridine-carboxylic acid core and 4-methylpiperazine substituent. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 221.26 g/mol | PubChem |
Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O | PubChem |
The piperazine ring introduces basicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .
Biological Interactions and Mechanisms
Target Engagement
Structural analogs of 5-(4-methylpiperazin-1-yl)picolinic acid exhibit affinity for histamine receptors and zinc finger proteins (ZFPs). For instance, picolinic acid derivatives disrupt zinc binding in ZFPs, altering their conformation and impairing DNA-binding activity. This mechanism is implicated in modulating transcriptional regulation and cellular signaling pathways.
Enzymatic Modulation
The compound’s carboxylic acid group enables interactions with enzymatic active sites. Related derivatives inhibit secreted aspartic peptidases and kinases, impacting processes such as protein phosphorylation and signal transduction . For example, piperazine-containing analogs have been shown to suppress the PI3K/AKT pathway in cancer cells, inducing apoptosis and reducing tumor growth.
Research Gaps and Future Directions
Clinical Translation
Despite promising preclinical data, no clinical trials have evaluated 5-(4-methylpiperazin-1-yl)picolinic acid. Priority areas include:
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Pharmacokinetic studies: Assessing bioavailability and metabolic stability.
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Target validation: Confirming interactions with histamine receptors and ZFPs.
Structural Optimization
Modifying the piperazine substituent or picolinic acid backbone could enhance selectivity. For instance, introducing fluorinated groups may improve blood-brain barrier penetration for neurological applications .
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